N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
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Overview
Description
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide, a thiazole derivative, has been found to interact with various biological targets. Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Specifically, some N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .
Mode of Action
The interaction of this compound with its targets results in various changes. For instance, when acting as a tubulin inhibitor, it can disrupt the polymerization of tubulin, thereby inhibiting cell division and showing antiproliferative activity . This interaction with tubulin could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Given its potential role as a tubulin inhibitor, it may affect the microtubule dynamics within cells, which are crucial for various cellular processes including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of this compound.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. As a potential tubulin inhibitor, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the inhibition of tumor growth and potentially contribute to the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiazole and 2-methoxybenzaldehyde under acidic or basic conditions.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of action of thiazole derivatives in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives: Studied for their anti-Parkinsonian properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenyl and methylbenzamide moieties contribute to its potential as a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-5-7-13(10-12)17(21)20-18-19-15(11-23-18)14-8-3-4-9-16(14)22-2/h3-11H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYFIODRWYBFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.